Ethyl 4-chloro-2-methylbenzoylformate
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Overview
Description
Ethyl 4-chloro-2-methylbenzoylformate is an organic compound with the molecular formula C11H11ClO3. It is a light yellow oil and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of an ethyl ester group, a chloro substituent, and a methyl group attached to a benzoylformate structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-2-methylbenzoylformate can be synthesized through the esterification of 4-chloro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or sodium thiolate.
Major Products Formed:
Oxidation: 4-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzophenone.
Reduction: 4-chloro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-2-methylbenzoylformate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzymatic activity or the alteration of cellular signaling processes .
Comparison with Similar Compounds
- Ethyl 4-chlorobenzoylformate
- Ethyl 2-methylbenzoylformate
- Ethyl 4-methylbenzoylformate
Comparison: Ethyl 4-chloro-2-methylbenzoylformate is unique due to the presence of both a chloro and a methyl group on the benzoylformate structure. This combination of substituents imparts distinct chemical properties and reactivity compared to its analogs. For instance, the chloro group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQOVHRZVGYJOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261177 |
Source
|
Record name | Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-10-1 |
Source
|
Record name | Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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